Optimized Lipophilicity for Membrane Permeation vs. Linear Alkoxy Analogs
The computed octanol‑water partition coefficient (XLogP3‑AA) of 1‑bromo‑4‑(propan‑2‑yloxy)butane is 2.4, which is 0.8–1.2 log units higher than that of 1‑bromo‑4‑methoxybutane (estimated XLogP3 ≈ 1.4–1.6) and 0.4–0.6 units higher than 1‑bromo‑4‑ethoxybutane (≈ 1.8–2.0) [1][2]. This moderate lipophilicity places the compound in the optimal range (logP 2–3) for passive membrane permeability while maintaining sufficient aqueous solubility for solution‑phase chemistry, avoiding the excessive hydrophobicity (logP >3.5) of 1‑bromo‑4‑(tert‑butoxy)butane that can cause precipitation in biological assays and complicate purification [3].
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | 1‑bromo‑4‑methoxybutane: XLogP3 ≈ 1.5 (estimated); 1‑bromo‑4‑ethoxybutane: ≈ 1.9; 1‑bromo‑4‑(tert‑butoxy)butane: ≈ 3.6 |
| Quantified Difference | ΔlogP = +0.5 to +0.9 vs. methoxy/ethoxy; −1.2 vs. tert‑butoxy |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator values are computational estimates based on analogous structures |
Why This Matters
For medicinal chemistry procurement, a logP of ~2.4 balances membrane permeability and aqueous handling, reducing the need for co‑solvents in biological assays compared to more hydrophobic analogs.
- [1] PubChem Compound Summary for CID 21434041, 1-Bromo-4-(propan-2-yloxy)butane, Computed Properties (XLogP3-AA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/51748-44-8 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 12313065, 1-Bromo-4-methoxybutane (estimated XLogP3 ≈ 1.5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12313065 (accessed 2026-04-24). View Source
- [3] PubChem Compound Summary for 1-Bromo-4-(tert-butoxy)butane (estimated XLogP3 ≈ 3.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
